2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Corrosion Inhibition
2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile and its derivatives have been studied for their potential as corrosion inhibitors. For instance, pyridine derivatives, including nicotinonitriles, have shown significant effectiveness in preventing corrosion of steel in acidic environments. The efficiency of these inhibitors was observed to increase with their concentration, and they are found to adsorb effectively on metal surfaces, thereby retarding corrosion processes (Ansari, Quraishi, & Singh, 2015); (Verma et al., 2018); (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Photovoltaic and Light Emitting Applications
These compounds have also been explored for their photovoltaic properties and potential use in dye‐sensitized solar cells (DSSCs). Studies show that certain derivatives of this compound exhibit high molar extinction coefficients, making them effective as co-sensitizers to improve the efficiency of DSSCs (Hemavathi et al., 2019). Additionally, some derivatives have been reported to exhibit good absorption and fluorescence properties, suggesting their use in the development of luminescent materials and blue light-emitting devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Medicinal Chemistry and Antiprotozoal Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown effectiveness against Trypanosoma and Plasmodium species, with some demonstrating curative effects in animal models (Ismail et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(20)19-11/h2-6H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCVEAZTCLLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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